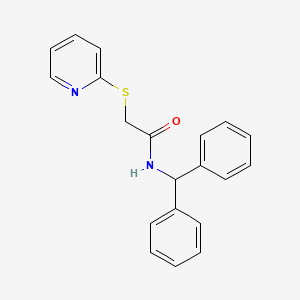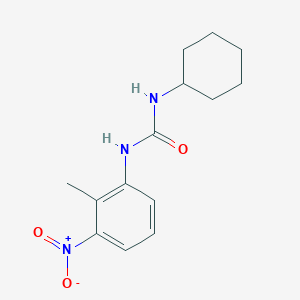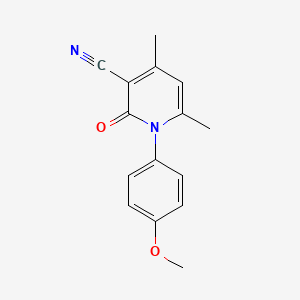
N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA belongs to the class of organic compounds known as thioacetamides and is characterized by its unique chemical structure.
Wirkmechanismus
The exact mechanism of action of N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide can induce the expression of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide has been shown to have anti-inflammatory and antiviral properties. N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of using N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide. One area of research is the development of novel N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide derivatives with improved solubility and bioavailability. Another area of research is the identification of specific cancer types that are most responsive to N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide treatment. Finally, further studies are needed to elucidate the exact mechanism of action of N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide and its potential applications in other fields of medicine.
Synthesemethoden
The synthesis of N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide involves the reaction between diphenylmethylamine and 2-pyridinethiol in the presence of acetic anhydride. The reaction takes place under reflux conditions and leads to the formation of N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide as a white crystalline solid. The purity of N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide is in the treatment of cancer. Studies have shown that N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. N-(diphenylmethyl)-2-(2-pyridinylthio)acetamide has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-benzhydryl-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-18(15-24-19-13-7-8-14-21-19)22-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIMKZZUGFXRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-2-(pyridin-2-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)
![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)

![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)

![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733549.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B5733573.png)